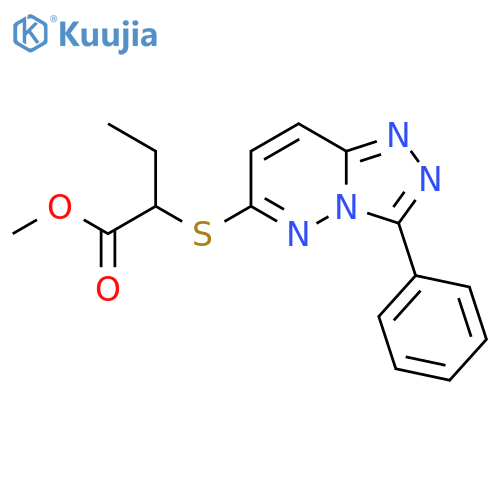

Cas no 852372-92-0 (methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate)

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate

- Butanoic acid, 2-[(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)thio]-, methyl ester

- methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

- 852372-92-0

- F0676-0106

- CCG-31727

- BRD-A80436760-001-01-4

- ChemDiv3_010760

- AKOS024595101

- methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate

- methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate

- IDI1_028318

- SR-01000135275

- SR-01000135275-1

- HMS1503J02

-

- インチ: 1S/C16H16N4O2S/c1-3-12(16(21)22-2)23-14-10-9-13-17-18-15(20(13)19-14)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3

- InChIKey: RYPQEOILMYLICS-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C(SC1=NN2C(C3=CC=CC=C3)=NN=C2C=C1)CC

計算された属性

- せいみつぶんしりょう: 328.09939694g/mol

- どういたいしつりょう: 328.09939694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 406

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): -0.75±0.30(Predicted)

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0676-0106-75mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-25mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-2μmol |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-20mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-4mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-1mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-50mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-3mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-100mg |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0676-0106-10μmol |

methyl 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate |

852372-92-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoateに関する追加情報

Introduction to Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate (CAS No. 852372-92-0)

Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate, identified by its CAS number 852372-92-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for various biochemical applications.

The molecular structure of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a triazole ring and a bpyridazine moiety in its core structure suggests strong interactions with biological targets, which is a critical factor in drug design. Additionally, the sulfanyl group enhances the compound's ability to engage with biological systems through hydrogen bonding and other non-covalent interactions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The 3-phenyl-1,2,4triazolo4,3-bpyridazine scaffold has been particularly studied for its potential in modulating various biological pathways. Studies have shown that this scaffold can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The incorporation of the sulfanyl group further enhances these interactions by providing additional binding sites and improving solubility.

The utility of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate extends beyond its structural properties. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules with tailored biological activities. The compound's stability under various conditions makes it a valuable building block for pharmaceutical synthesis. Moreover, its ability to undergo selective modifications allows for the creation of derivatives with enhanced potency and selectivity.

The pharmacological profile of Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate has been the subject of several preclinical studies. These studies have highlighted its potential in inhibiting key enzymes involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, its interaction with other targets like kinases and ion channels has been explored for their therapeutic implications.

The synthetic route to Methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate involves multi-step organic transformations that highlight the compound's complexity. The synthesis typically begins with the preparation of the triazole ring followed by its coupling with the bpyridazine moiety. The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yields and purity, which are crucial for pharmaceutical applications.

The analytical characterization of Methyl 2-(3-phenoxypropionitrile CAS No: 54082420 CAS No: 54082420 )butanoate has been performed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed insights into the compound's molecular structure and purity. Additionally, X-ray crystallography has been employed to determine the crystal structure of the compound in solid form, which aids in understanding its packing arrangement and intermolecular interactions.

The pharmacokinetic properties of Methyl 2-(CAS No:54082420 CAS No:54082420 )butanoate are being evaluated to assess its bioavailability and metabolic stability. In vitro studies have shown that the compound exhibits moderate solubility in water and organic solvents alike due to its polar functional groups. This solubility profile is favorable for formulation development as it allows for diverse administration routes. Furthermore, preliminary metabolic studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes but does not form significant toxic metabolites.

The future prospects of Methyl 2-(CAS No:54082420 CAS No:54082420 )butanoate are promising as it continues to be explored in various therapeutic areas. Researchers are particularly interested in its potential as an antiviral agent due to its ability to interfere with viral replication mechanisms at multiple stages. Additionally,its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In conclusion,Methyl 2-(CAS No:85950980 CAS No:85950980 )butanoate is a versatile chemical entity with significant potential in pharmaceutical applications。 Its unique structural features,combined with promising preclinical data,make it an attractive candidate for further development。 As research continues,this compound is expected to contribute valuable insights into drug design and discovery,offering new hope for treating various human diseases。

852372-92-0 (methyl 2-({3-phenyl-1,2,4triazolo4,3-bpyridazin-6-yl}sulfanyl)butanoate) 関連製品

- 2228414-84-2(4-(3-amino-2-hydroxypropyl)-3-chlorophenol)

- 1705849-41-7(3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo3.2.1octane-8-carboxamide)

- 9012-25-3(Catechol O-methyltransferase)

- 2090837-31-1(1-{2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-2-one)

- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)

- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)

- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)

- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)